molecular formula C20H19N3O4 B6693800 methyl 2-(N-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)anilino)butanoate

methyl 2-(N-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)anilino)butanoate

Cat. No.: B6693800
M. Wt: 365.4 g/mol
InChI Key: JXSKMVINFPYAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(N-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)anilino)butanoate is a complex organic compound that features a pyridine ring, an oxazole ring, and a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)anilino)butanoate typically involves multi-step organic reactions. One common approach is the condensation of 5-pyridin-3-yl-1,2-oxazole-3-carboxylic acid with aniline derivatives, followed by esterification with butanoic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)anilino)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 2-(N-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)anilino)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(N-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)anilino)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and oxazole derivatives, such as:

Uniqueness

Methyl 2-(N-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)anilino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(N-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)anilino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-3-17(20(25)26-2)23(15-9-5-4-6-10-15)19(24)16-12-18(27-22-16)14-8-7-11-21-13-14/h4-13,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSKMVINFPYAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.